molecular formula C11H20O B3191335 1-Undecyn-3-ol CAS No. 53735-49-2

1-Undecyn-3-ol

Cat. No.: B3191335
CAS No.: 53735-49-2
M. Wt: 168.28 g/mol
InChI Key: ZZZWCMWSJIFAPR-UHFFFAOYSA-N
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Description

1-Undecyn-3-ol is a useful research compound. Its molecular formula is C11H20O and its molecular weight is 168.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63045. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

53735-49-2

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

undec-1-yn-3-ol

InChI

InChI=1S/C11H20O/c1-3-5-6-7-8-9-10-11(12)4-2/h2,11-12H,3,5-10H2,1H3

InChI Key

ZZZWCMWSJIFAPR-UHFFFAOYSA-N

SMILES

CCCCCCCCC(C#C)O

Canonical SMILES

CCCCCCCCC(C#C)O

53735-49-2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 8.65 g of the crude product from Example 6 was added 40 ml of 1M (n-C4H9)4NF in tetrahydrofuran (THF). The reaction mixture became warm and stirring was continued at room temperature for 1/2 hour. Thereafter, the reaction mixture was poured into brine and extracted 2x with diethyl ether. The combined ether extracts were washed 2x with brine and then dried (MgSO4). Removal of the solvent produced a brown oil. The oil was flash chromatographed on a silica gel column. Gradient elution from 10% diethyl ether in petroleum ether to 20% diethyl ether in petroleum ether produced 6.81 g of the titled product as a yellow oil.
Quantity
8.65 g
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reactant
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40 mL
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reactant
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0 (± 1) mol
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solvent
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brine
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

10 g of (3RS)-1-(trimethylsilyl)-1-undecin-3-ol is dissolved in a mixture of 420 ml of 0.1 n sodium hydroxide solution and 420 ml of methanol and stirred for 3 hours at room temperature. Then, the methanol is removed in a vacuum, shaken with diethyl ether, dried (Na2SO4) and concentrated by evaporation. 6.46 g of (3RS)-1-undecin-3-ol is obtained as a yellow oil, which is further reacted as a crude product.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
0.1
Quantity
420 mL
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solvent
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
420 mL
Type
solvent
Reaction Step One

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